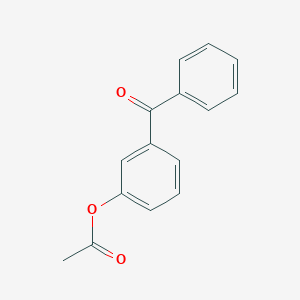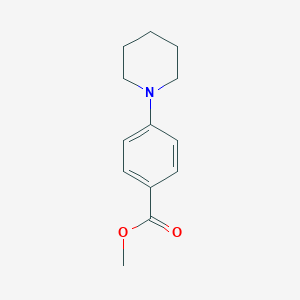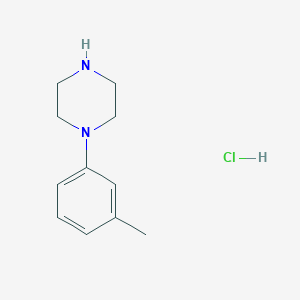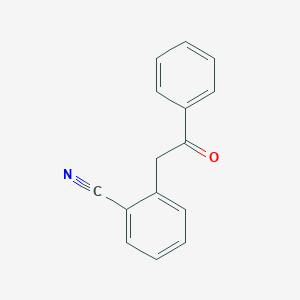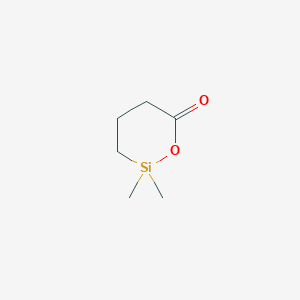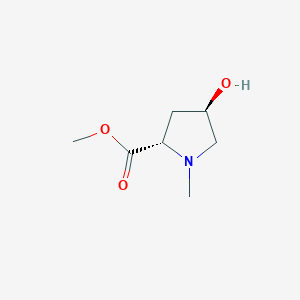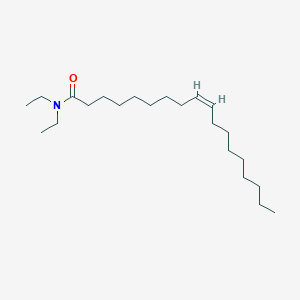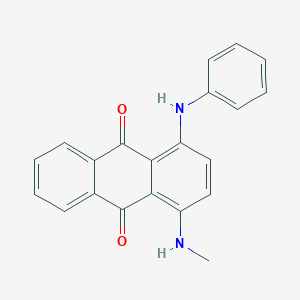
Ytterbium selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium selenide (Yb2Se3) is a rare earth compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a semiconductor material that exhibits interesting magnetic and electrical properties, making it a promising candidate for use in electronic devices and other technological applications.
Mecanismo De Acción
The mechanism of action of Ytterbium selenide is not yet fully understood, but it is believed to be related to its magnetic and electrical properties. The compound exhibits both ferromagnetic and paramagnetic behavior, which makes it a promising material for use in magnetic storage devices and other applications.
Efectos Bioquímicos Y Fisiológicos
There is currently limited research on the biochemical and physiological effects of Ytterbium selenide. However, studies have shown that exposure to high levels of ytterbium can have toxic effects on the liver, kidneys, and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ytterbium selenide for lab experiments is its unique magnetic and electrical properties, which make it a promising candidate for use in various electronic and spintronic devices. However, the limitations of this compound include its high cost and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are several potential future directions for research on Ytterbium selenide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential applications in spintronic devices and other electronic devices. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of Ytterbium selenide can be achieved through various methods, including chemical vapor transport, solid-state reaction, and hydrothermal synthesis. However, the most commonly used method is the solid-state reaction, which involves the reaction of ytterbium and selenium in a high-temperature furnace under an inert atmosphere.
Aplicaciones Científicas De Investigación
The unique properties of Ytterbium selenide make it an attractive material for scientific research applications. One of the most promising applications of this compound is in the field of spintronics, where it can be used to create spintronic devices that utilize the spin of electrons to store and process information.
Propiedades
Número CAS |
12039-54-2 |
|---|---|
Nombre del producto |
Ytterbium selenide |
Fórmula molecular |
YbSe SeY |
Peso molecular |
252.02 g/mol |
Nombre IUPAC |
selanylideneytterbium |
InChI |
InChI=1S/Se.Yb |
Clave InChI |
GIIVYMDWENEPSU-UHFFFAOYSA-N |
SMILES |
[Se]=[Yb] |
SMILES canónico |
[Se]=[Yb] |
Otros números CAS |
12039-54-2 |
Sinónimos |
YTTERBIUM SELENIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




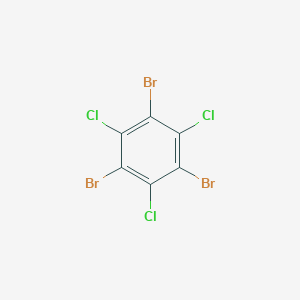
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

